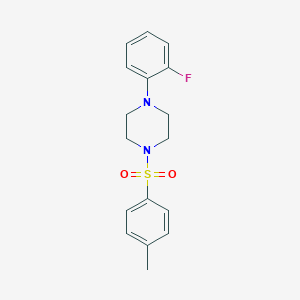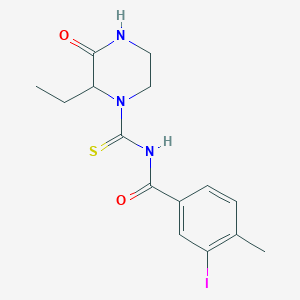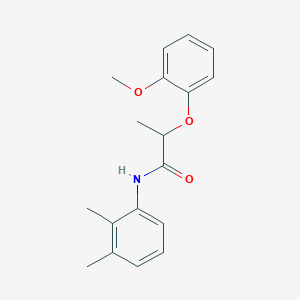
1-(2-Fluorphenyl)-4-tosylpiperazin
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-tosylpiperazine is a chemical compound with the molecular formula C10H13FN2 . It has an average mass of 180.222 Da and a monoisotopic mass of 180.106277 Da .
Molecular Structure Analysis
The molecular structure of 1-(2-Fluorophenyl)-4-tosylpiperazine consists of a piperazine ring with a fluorophenyl group attached . The exact 3D structure may be viewed using specific software .Wissenschaftliche Forschungsanwendungen
Synthese von 1-(2-Fluorphenyl)pyrazolen
Diese Verbindung wird bei der Synthese von 1-(2-Fluorphenyl)pyrazolen durch 1,3-dipolare Cycloaddition der entsprechenden Sydnone verwendet . Die Sydnone, die Reaktionszwischenprodukte sind, werden durch Einkristall-Röntgenbeugungsanalyse charakterisiert .
Biomedizinische Anwendungen
1-(2-Fluorphenyl)pyrazole, synthetisiert unter Verwendung von 1-(2-Fluorphenyl)-4-tosylpiperazin, haben bedeutende biomedizinische Anwendungen . Sie werden als Gerüst für Antitumormittel verwendet und machen 15 % der biomedizinischen Anwendungen aus .
NMDA-Rezeptor-Antagonisten
Einige Substanzen, die unter Verwendung von this compound synthetisiert wurden, wirken als NMDA-Rezeptor-Antagonisten . Diese Substanzen lösen dissoziative Wirkungen bei Menschen aus, die diese Substanzen zum Vergnügen verwenden .
Forschungschemikalien
1-[1-(2-Fluorphenyl)-2-phenylethyl]pyrrolidin (Fluorolintane, 2-F-DPPy) ist kürzlich als Forschungschemikalie aufgetaucht . Benutzer berichten, dass es dissoziative Wirkungen hat .
Synthese von Pyrazolo[3,4-b]pyridinen
This compound wird bei der Synthese von Pyrazolo[3,4-b]pyridinen verwendet . Diese Verbindungen haben zwei mögliche tautomere Formen: die 1H- und 2H-Isomere
Biochemische Analyse
Biochemical Properties
1-(2-Fluorophenyl)-4-tosylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.
Cellular Effects
1-(2-Fluorophenyl)-4-tosylpiperazine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of 1-(2-Fluorophenyl)-4-tosylpiperazine involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Fluorophenyl)-4-tosylpiperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes and overall cell health.
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)-4-tosylpiperazine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Toxic or adverse effects at high doses include cellular damage and disruption of normal physiological processes.
Metabolic Pathways
1-(2-Fluorophenyl)-4-tosylpiperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can lead to the formation of different metabolites, which may have their own biological effects.
Transport and Distribution
The transport and distribution of 1-(2-Fluorophenyl)-4-tosylpiperazine within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with certain transporters that facilitate its movement across cell membranes . Additionally, binding proteins can influence its localization and accumulation within specific tissues or cellular compartments.
Subcellular Localization
1-(2-Fluorophenyl)-4-tosylpiperazine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect its activity and function, influencing various cellular processes.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-14-6-8-15(9-7-14)23(21,22)20-12-10-19(11-13-20)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENFIOQUEXDSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B501250.png)


![2-[(2-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501254.png)
![2-[(4-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501255.png)
![2-[(cyclohexylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501257.png)
![2-(3-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B501258.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B501259.png)

![2-(2-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B501266.png)
![Tert-butyl [4-(diethylamino)phenyl]carbamate](/img/structure/B501268.png)
![3-butoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B501269.png)
![1-Methyl-4-[4-(2-phenoxyethoxy)benzoyl]piperazine](/img/structure/B501270.png)
![[1-(2-Ethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B501272.png)
